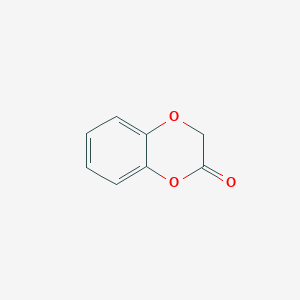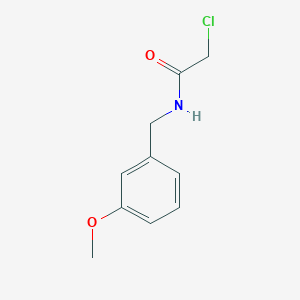
2,3-二氢-1,4-苯并二噁烷-2-酮
概述
描述
2,3-Dihydro-1,4-benzodioxin-2-one is an organic compound with the molecular formula C8H8O3. It is a derivative of 1,4-benzodioxin, featuring a lactone ring fused to the benzodioxin structure.
科学研究应用
2,3-Dihydro-1,4-benzodioxin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: The compound is investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: It is utilized in the production of polymers and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions
2,3-Dihydro-1,4-benzodioxin-2-one can be synthesized through several methods. One common approach involves the reaction of catechol with esters of 2,3-dibromopropionic acid to produce corresponding benzodioxin-2-carboxylic esters, which upon hydrolysis yield the desired compound . Another method includes the use of sodium methoxide as a strong base in the reaction of o-mercaptophenol and 1,2-dibromoethane .
Industrial Production Methods
Industrial production of 2,3-Dihydro-1,4-benzodioxin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial process .
化学反应分析
Types of Reactions
2,3-Dihydro-1,4-benzodioxin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
作用机制
The mechanism of action of 2,3-Dihydro-1,4-benzodioxin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to act as an alpha- and beta-adrenergic antagonist, blocking the action of adrenergic receptors and thereby influencing cardiovascular and central nervous system functions .
相似化合物的比较
Similar Compounds
1,4-Benzodioxane: Similar in structure but lacks the lactone ring.
2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid: Contains a carboxylic acid group instead of a lactone.
1,4-Benzoxathiine: Contains a sulfur atom in place of one of the oxygen atoms in the benzodioxin ring.
Uniqueness
2,3-Dihydro-1,4-benzodioxin-2-one is unique due to its lactone ring, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature makes it a valuable intermediate in the synthesis of various bioactive compounds .
属性
IUPAC Name |
1,4-benzodioxin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEKGOXADQVOIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405555 | |
| Record name | 2,3-dihydro-1,4-benzodioxin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1,4-Benzodioxin-2(3H)-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040528 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4385-48-2 | |
| Record name | 2,3-dihydro-1,4-benzodioxin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-BENZODIOXAN-2-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
55 °C | |
| Record name | 1,4-Benzodioxin-2(3H)-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040528 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How are 2,3-dihydro-1,4-benzodioxin-2-one derivatives synthesized using mesoionic five-membered heterocycles?
A1: The research article ["Reactionen mesoionischer Fünfringheterocyclen mit O‐chinoiden Verbindungen, II. Ein Beitrag zum Problem der Ketentautomerie bei mesoionischen 1,3‐Oxazolium‐5‐olaten"] (https://www.semanticscholar.org/paper/c90403025ae2c1380250a6e6ece8f49f06046006) describes a method for synthesizing 2,3-dihydro-1,4-benzodioxin-2-one derivatives. The reaction involves reacting C-4-acylierte 1,3-Oxazolium-5-olates with tetrachloro-o-benzoquinone. This leads to the formation of the desired 2,3-dihydro-1,4-benzodioxin-2-one structure. Interestingly, while the product could theoretically be formed through a ketene intermediate, the research presents evidence suggesting that ketenes are likely not involved in the reaction mechanism [].
Q2: What alternative products were observed during the synthesis of 2,3-dihydro-1,4-benzodioxin-2-one derivatives, and what does their formation suggest about the reaction mechanism?
A2: Besides the 2,3-dihydro-1,4-benzodioxin-2-one derivatives (referred to as 10 in the paper), the reaction also yielded products labeled as 15a and 15b in the study []. These compounds are believed to originate from [4+4] cycloadducts formed during the initial steps of the reaction. The isolation of these alternative products provides further support to the idea that the reaction may not proceed through a simple ketene intermediate, as previously hypothesized. The formation of these distinct products highlights the complexity of the reaction pathway and opens avenues for further investigation into the precise mechanistic details.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(3-Methylbutyl)thio]benzoic acid](/img/structure/B1351885.png)



![2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1351897.png)

![7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1351901.png)
![[(2-Isothiocyanatoethyl)thio]benzene](/img/structure/B1351909.png)
![[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile](/img/structure/B1351915.png)

